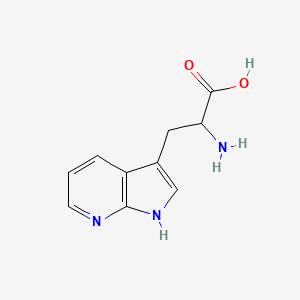

7-Azatryptophan

Description

Properties

IUPAC Name |

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229652 | |

| Record name | DL-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-50-6, 1137-00-4 | |

| Record name | α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Azatryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azatryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7303-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-7-Azatryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Azatryptophan Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AZA-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NJJ3M0J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Superior Intrinsic Probe for Protein Science

An In-Depth Technical Guide to the Photophysical Properties of 7-Azatryptophan

In the field of protein biophysics and drug development, the intrinsic fluorescence of tryptophan (Trp) has long been a workhorse for probing protein structure, dynamics, and interactions.[1] However, the utility of Trp is often complicated by its complex photophysics, including non-exponential fluorescence decay and spectral overlap in multi-tryptophan proteins.[1] This guide introduces this compound (7-AW), a non-canonical amino acid and a structural isostere of tryptophan, that overcomes many of these limitations. The substitution of the carbon atom at the 7th position of the indole ring with a nitrogen atom endows 7-AW with a unique and advantageous set of photophysical properties.[1][2]

7-AW serves as a powerful optical probe due to its distinct absorption and emission spectra, which are red-shifted from tryptophan, its characteristically single-exponential fluorescence decay in aqueous environments, and its remarkable sensitivity to the local solvent environment.[3][4][5][6][7] These features allow for selective excitation and unambiguous detection, even in the presence of multiple native tryptophan residues, making it an invaluable tool for studying protein folding, ligand binding, and protein-protein interactions.[1][3][8] This document provides a comprehensive overview of these properties, the underlying physical principles, and practical methodologies for their application in a research setting.

Core Spectroscopic Characteristics

The fundamental advantages of 7-AW as a fluorescent probe are rooted in its distinct absorption and emission profiles compared to native tryptophan.

Absorption and Emission Spectra: A Strategic Red-Shift

The defining spectroscopic feature of 7-AW is the significant red-shift in both its absorption and emission spectra relative to tryptophan. The absorption maximum is shifted by approximately 10 nm, while the fluorescence emission is shifted by a more substantial 46-70 nm.[1][2][3][4]

Causality: This shift originates from the introduction of the more electronegative nitrogen atom at the 7-position of the indole ring. This substitution perturbs the π-electron system of the chromophore, lowering the energy of the excited state (S1) relative to the ground state (S0). Consequently, less energy (a longer wavelength) is required for excitation, and less energy is released upon emission, resulting in the observed red-shifts. This separation allows for the selective excitation of 7-AW at wavelengths (e.g., 310-320 nm) where tryptophan absorption is negligible, providing a clear optical window to monitor the probe without interference from the protein's native fluorophores.[1][9]

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Tryptophan | Water (pH 7) | ~280 | ~350-355 |

| This compound | Water (pH 7) | ~288-290[4][10] | ~400-420[1][4] |

| 7-Azaindole | Cyclohexane | ~288 | ~325[1] |

| 7-Azaindole | Acetonitrile | - | ~362[1] |

| 7-Azaindole | Water | - | ~400[1] |

Table 1: Comparison of absorption and emission maxima for Tryptophan and this compound/7-Azaindole in various solvents.

Fluorescence Quantum Yield and Lifetime: Simplicity and Sensitivity

Perhaps the most powerful attribute of 7-AW is its fluorescence decay kinetics. Unlike tryptophan, which exhibits complex, multi-exponential decay in water due to competing quenching mechanisms like charge transfer to the peptide backbone, 7-AW displays a single-exponential decay over a wide pH range (pH 4-10) in aqueous solutions.[3][4][5][6][8]

Causality: The single-exponential decay is attributed to the lower energy of its fluorescent state. This lower energy makes competing non-radiative decay pathways, such as charge transfer that plagues tryptophan, energetically unfavorable.[5][6] The dominant non-radiative pathway in water is believed to be internal conversion, which is still efficient enough to result in a relatively short lifetime and low quantum yield in aqueous environments.[3] However, this sensitivity to quenching is precisely what makes it an excellent probe. When 7-AW is moved from a polar, aqueous environment to a nonpolar, hydrophobic environment (e.g., buried within a protein core upon folding), this water-mediated quenching is reduced, leading to a dramatic increase in both quantum yield and fluorescence lifetime.

| Compound | Solvent / Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| This compound | Water (pH 7) | ~0.01[1] | ~780 ps[3][5] |

| This compound | Acetonitrile | ~0.25[1] | - |

| 7-Azaindole | Water | ~0.03[4] | ~900 ps[3] |

| N1-Methyl-7-Azaindole | Water | 0.55[3] | 21 ns[3] |

| Tryptophan | Water (pH 7) | ~0.14[11] | Multi-exponential (~0.4-3.3 ns)[12] |

Table 2: Comparative quantum yields and fluorescence lifetimes. The dramatic increase for N1-Methyl-7-Azaindole highlights the role of the N1-H group in quenching.

Advanced Photophysics and Environmental Effects

The utility of 7-AW as a probe is magnified by its nuanced responses to its immediate molecular surroundings.

Solvatochromism and Environmental Probing

The fluorescence of 7-AW's chromophore, 7-azaindole, is exceptionally sensitive to solvent polarity and hydrogen-bonding capabilities.[1][3] As shown in Table 1, the emission maximum shifts from 325 nm in nonpolar cyclohexane to 400 nm in polar water.[1] This large Stokes shift and solvatochromism are due to a significant change in the dipole moment of the chromophore upon excitation, leading to reorientation of surrounding solvent molecules.

In a biological context, this property is invaluable. When 7-AW is incorporated into a protein:

-

A solvent-exposed 7-AW will exhibit fluorescence characteristic of an aqueous environment: a long-wavelength emission maximum (~400 nm) and a low quantum yield.

-

A 7-AW buried in a hydrophobic core will experience a nonpolar environment, resulting in a blue-shifted emission maximum (~360 nm) and a significantly higher quantum yield.[11][13]

This clear spectral signature provides a direct readout of the local environment of that specific residue, enabling researchers to monitor conformational changes, protein folding, or the binding of a ligand that alters the residue's solvent accessibility.[11]

Excited-State Proton Transfer (ESPT) and Quenching

The 7-azaindole moiety is a classic model for studying ESPT. In certain non-aqueous solvents like alcohols, or when it forms hydrogen-bonded dimers, it can undergo a double-proton transfer in the excited state, leading to a second, highly red-shifted emission band from a tautomeric species.[3][4] In aqueous solution, while this pathway is possible, it is not dominant for the monomer. Instead, the fluorescence is primarily quenched through interactions with water molecules, likely via internal conversion facilitated by the N1-H stretch.[3] This is supported by the fact that methylating the N1 nitrogen (N1-Methyl-7-azaindole) dramatically increases the quantum yield and lifetime by shutting down this non-radiative decay pathway.[3]

Phosphorescence

While 7-AW exhibits strong, structured phosphorescence in frozen glasses at low temperatures with a lifetime of several seconds, this emission is almost completely quenched in fluid solutions at room temperature.[9] The triplet state is deactivated by highly efficient non-radiative processes as solvent fluidity increases.[9] Therefore, for most practical applications in protein dynamics at physiological temperatures, phosphorescence is not an observable signal.

Experimental Protocol: Characterizing 7-AW Fluorescence

This section provides a robust, self-validating protocol for determining the core photophysical properties of a 7-AW-containing peptide or protein.

Objective

To measure the steady-state absorption and fluorescence emission spectra, and to determine the relative fluorescence quantum yield of a 7-AW-labeled sample in comparison to a known standard.

Materials

-

7-AW-labeled protein/peptide stock solution

-

Buffer of choice (e.g., 20 mM MES, pH 6.5, 150 mM NaCl)

-

Quantum Yield Standard: Quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) or Tryptophan in water (Φ = 0.14)

-

Dual-beam UV-Vis spectrophotometer

-

Scanning spectrofluorometer with excitation and emission monochromators

-

1 cm pathlength quartz cuvettes

Step-by-Step Methodology

-

Sample Preparation (Dilution Series):

-

Prepare a series of dilutions of the 7-AW sample and the quantum yield standard in the buffer.

-

Causality: The goal is to create solutions with an absorbance at the excitation wavelength (A_ex) below 0.1, ideally between 0.02 and 0.08. This is critical to avoid the inner filter effect, where emitted light is reabsorbed by other fluorophores in the solution, leading to artificially low fluorescence intensity and spectral distortion.

-

-

Absorbance Measurements:

-

Record the full UV-Vis absorption spectrum (e.g., 240-350 nm) for each dilution of the 7-AW sample and the standard.

-

Determine the exact absorbance value at the chosen excitation wavelength (e.g., λ_ex = 310 nm for selective 7-AW excitation).

-

Self-Validation: Plot absorbance vs. concentration. The relationship must be linear (obeying the Beer-Lambert law), confirming that the sample is not aggregating at the concentrations used.

-

-

Fluorescence Emission Measurements:

-

Set the spectrofluorometer excitation wavelength to 310 nm (or another suitable wavelength determined from the absorption spectrum). Set excitation and emission slit widths (e.g., 5 nm) to balance signal intensity with spectral resolution.

-

Record the fluorescence emission spectrum for each dilution of the 7-AW sample and the standard. The scan range should encompass the entire emission profile (e.g., 330-550 nm).

-

Causality: The buffer blank must be subtracted from each spectrum to remove any background signal, including Raman scatter from the solvent. The Raman peak for water excited at 310 nm will appear around 345-350 nm.

-

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the blank-corrected emission spectrum for each sample.

-

Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength for both the 7-AW sample and the standard.

-

Self-Validation: This plot must be linear for both series. The slope of this line (Gradient) is the most robust measure of fluorescence, as it is insensitive to minor pipetting errors in any single sample.

-

Calculate the quantum yield of the 7-AW sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the intensity vs. absorbance plots.

-

n_sample and n_std are the refractive indices of the sample and standard solvents, respectively (this term is often assumed to be 1 if the same solvent is used for both).

-

-

Experimental Workflow Diagram

A self-validating workflow for determining the fluorescence quantum yield of this compound.

Mechanistic Overview: 7-AW vs. Tryptophan

The distinct photophysical behaviors of 7-AW and Trp can be visualized through a simplified state energy diagram. The key difference lies in the relative energy of the lowest excited singlet state (S1) and the availability of competing non-radiative decay channels.

Comparative energy diagram for Trp and 7-AW. 7-AW's lower S1 energy level makes the charge-transfer quenching pathway, which complicates Trp's decay, energetically unfavorable.

Conclusion

This compound is more than a simple substitute for tryptophan; it is a refined spectroscopic tool that offers solutions to many of the inherent challenges of intrinsic protein fluorescence. Its red-shifted spectra provide an orthogonal channel for observation, while its single-exponential decay simplifies the analysis of fluorescence lifetime data. Most importantly, its acute sensitivity to the polarity and hydrogen-bonding character of its environment allows it to act as a high-fidelity reporter on its local domain within a macromolecule. By understanding and leveraging these distinct photophysical properties, researchers and drug development professionals can gain deeper, more precise insights into protein structure, function, and molecular interactions.

References

-

Smirnov, A. V., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

-

De Filippis, V., et al. (2003). Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science. [Link]

-

Lepthien, S., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PNAS. [Link]

-

Guzi, S., et al. (1998). Phosphorescence emission of this compound and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase. PubMed. [Link]

-

Rich, R. L., et al. (1995). Using this compound To Probe Small Molecule-Protein Interactions on the Picosecond Time Scale: The Complex of Avidin and Biotinylated this compound. Journal of the American Chemical Society. [Link]

-

Chen, Y., et al. (1993). Fluorescent Species of 7-Azaindole and this compound in Water. Iowa State University Digital Repository. [Link]

-

Chen, Y., et al. (1994). Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water. Iowa State University Digital Repository. [Link]

-

Lepthien, S., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PMC - NIH. [Link]

-

Smirnov, A. V., et al. (1995). Synthesis and Photophysics of the Optical Probe N1-Methyl-7-azatryptophan. Journal of the American Chemical Society. [Link]

-

Chen, Y., et al. (1994). Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water. Iowa State University Digital Repository. [Link]

-

Chen, Y., et al. (1994). Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water. The Journal of Physical Chemistry - ACS Publications. [Link]

-

De Filippis, V., et al. (2003). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. ResearchGate. [Link]

-

Fleming, G. R., et al. (1980). Photophysics of aqueous tryptophan: pH and temperature effects. R Discovery. [Link]

Sources

- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DSpace [dr.lib.iastate.edu]

- 5. DSpace [dr.lib.iastate.edu]

- 6. DSpace [dr.lib.iastate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DSpace [dr.lib.iastate.edu]

- 9. Phosphorescence emission of this compound and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [dr.lib.iastate.edu]

- 11. pnas.org [pnas.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. pnas.org [pnas.org]

Foreword: The Emergence of a Unique Spectroscopic Probe

An In-depth Technical Guide to the Discovery and Synthesis of 7-Azatryptophan

In the landscape of chemical biology and drug discovery, the ability to observe and understand the intricate dance of proteins is paramount. Tryptophan, with its intrinsic fluorescence, has long served as a natural window into protein structure and dynamics. However, its complex photophysics often complicates data interpretation. This guide delves into the world of this compound, a non-canonical amino acid that has emerged as a superior fluorescent probe. By replacing a single carbon atom with nitrogen in the indole ring of tryptophan, this compound offers unique photophysical properties that provide a clearer view into the molecular world. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the discovery, synthesis, and application of this remarkable molecule.

Part 1: The Genesis of a Tryptophan Analogue

The story of this compound begins not as a tool for spectroscopy, but in the exploration of amino acid analogues and their effects on biological systems. Early investigations in the mid-20th century focused on understanding the consequences of incorporating unnatural amino acids into proteins.

A Historical Perspective on its Discovery

The pioneering work of Pardee, Prestige, and Brawerman and Yčas in the 1950s first demonstrated that bacteria could incorporate this compound into their proteins when grown in a tryptophan-deficient medium.[1] This discovery laid the groundwork for its use as a biological tool. Later, Schlesinger showed that functional alkaline phosphatase could be produced by Escherichia coli with this compound completely replacing tryptophan, highlighting its ability to be accepted by the cellular machinery.[1][2] These early studies, while focused on the biological impact of this analogue, hinted at the potential for creating modified proteins with novel properties.

Part 2: The Synthesis of this compound: From Racemates to Enantiopure Compounds

The journey from the initial discovery to the widespread use of this compound as a research tool was paved by advancements in its chemical synthesis. Early methods often resulted in racemic mixtures, but the demand for enantiomerically pure L-7-azatryptophan for biological applications spurred the development of more sophisticated asymmetric syntheses.

Chemical and Enzymatic Synthesis Strategies

A variety of synthetic routes to this compound have been developed, broadly categorized into chemical and enzymatic methods.[3]

-

Classical Chemical Syntheses: Early approaches often involved multi-step procedures starting from 7-azaindole. One notable method is the conversion of 7-azaindole to its 3-substituted derivatives, which can then be elaborated to form the full amino acid structure.[4]

-

Asymmetric Synthesis using Chiral Auxiliaries: To obtain enantiomerically pure this compound, modern organic synthesis has employed chiral auxiliaries. A powerful method involves the asymmetric alkylation of a chiral nickel(II) complex of a glycine Schiff base with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine.[5][6][7] This approach offers high diastereoselectivity, leading to the desired (S)-enantiomer.[5][6]

-

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers an elegant and efficient alternative for producing enantiopure amino acids. The resolution of a racemic mixture of N-acetyl-D,L-7-azatryptophan using an immobilized acylase from Aspergillus oryzae is a well-established method.[8] More recently, the use of tryptophan synthetase β-subunit (TrpB) mutants has enabled the direct synthesis of L-7-azatryptophan from serine and 7-azaindole, a method that is particularly useful for isotopic labeling.[9]

Workflow for Asymmetric Synthesis

The following diagram illustrates a modern asymmetric synthesis approach for N-Fmoc-(S)-7-aza-tryptophan.

Caption: Asymmetric synthesis of N-Fmoc-L-7-azatryptophan.

Detailed Experimental Protocol: Asymmetric Synthesis

The following protocol is a generalized procedure based on the asymmetric synthesis using a chiral Ni(II) complex.[5][7]

Step 1: Asymmetric Alkylation

-

To a solution of the chiral Ni(II) complex of the glycine Schiff base in dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (NaOH).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine in DMSO dropwise.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.

Step 2: Demetallation and Hydrolysis

-

Dissolve the crude alkylated Ni(II) complex in methanol.

-

Add 3N hydrochloric acid (HCl) and stir the mixture at room temperature.

-

Monitor the decomplexation by TLC.

-

Once the reaction is complete, neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the chiral ligand.

-

Filter off the ligand and concentrate the filtrate to obtain crude L-7-azatryptophan.

Step 3: Fmoc Protection

-

Dissolve the crude L-7-azatryptophan in a mixture of water and a suitable organic solvent (e.g., acetone).

-

Add sodium carbonate (Na2CO3) to adjust the pH to approximately 9-10.

-

Add a solution of Fmoc-succinimide (Fmoc-OSu) in the organic solvent dropwise.

-

Stir the reaction at room temperature overnight.

-

Acidify the reaction mixture with dilute HCl to pH 2-3.

-

Extract the N-Fmoc-L-7-azatryptophan with an organic solvent.

-

Dry, filter, and concentrate the organic layer. Purify the final product by column chromatography.

Part 3: The Unique Spectroscopic Signature of this compound

The true power of this compound lies in its distinct photophysical properties, which set it apart from its natural counterpart, tryptophan.[1] These properties make it an exceptional fluorescent probe for studying protein structure and dynamics.

Key Spectroscopic Characteristics

| Property | Tryptophan | This compound | Significance |

| Absorption Maximum (λabs) | ~280 nm | ~290 nm | Allows for selective excitation of this compound in the presence of tryptophan.[1][8] |

| Emission Maximum (λem) | ~350 nm | ~396 nm | The significant red-shift in emission provides a clear spectral window for detection.[1][8] |

| Fluorescence Lifetime | Multi-exponential | Single-exponential | Simplifies the analysis of fluorescence lifetime data, providing unambiguous information about the local environment.[1][10] |

| Environmental Sensitivity | Moderate | High | The fluorescence emission of this compound is highly sensitive to the polarity of its environment, making it an excellent probe for conformational changes.[1][8][11] |

| Quantum Yield | Variable | Generally lower in aqueous solution but increases in nonpolar environments.[8] | This property can be exploited to report on the solvent accessibility of the probe. |

The Advantage of a Red-Shifted Spectrum

The 10 nm red-shift in absorption and a substantial 46 nm red-shift in fluorescence emission of this compound compared to tryptophan are its most significant advantages.[1][8] This spectral separation allows for the selective excitation and detection of this compound even in proteins that contain multiple tryptophan residues.[1] This "spectroscopic distinguishability" is crucial for probing specific sites within a protein without interference from the background fluorescence of natural tryptophans.[10]

Part 4: Applications in Research and Drug Development

The unique properties of this compound have led to its widespread application in various fields of biological research, from fundamental studies of protein folding to the investigation of protein-ligand interactions in drug discovery.

Probing Protein Structure and Dynamics

-

Protein Folding: By incorporating this compound at specific sites, researchers can monitor local environmental changes during the folding process.[8] The sensitivity of its fluorescence to solvent polarity provides real-time information on whether a particular region of the protein is becoming buried or exposed.

-

Protein-Protein and Protein-Ligand Interactions: this compound is an invaluable tool for studying molecular recognition events. For instance, the binding of a biotinylated this compound to avidin results in a blue-shift in its emission spectrum and changes in its fluorescence lifetime, providing insights into the binding event.[10]

Workflow for Site-Specific Incorporation and Fluorescence Analysis

The following diagram outlines the general workflow for using this compound as a fluorescent probe in protein studies.

Caption: Workflow for protein studies using this compound.

Biosynthetic Incorporation

This compound can be efficiently incorporated into proteins using tryptophan-auxotrophic strains of E. coli.[2][12][13] By growing these bacteria in a medium where tryptophan is replaced by this compound, proteins containing the analogue can be overexpressed.[1][13] This method allows for the global replacement of tryptophan residues. For site-specific incorporation, techniques involving amber suppression codons and engineered aminoacyl-tRNA synthetases are employed.[9]

Conclusion and Future Outlook

This compound has firmly established itself as a powerful tool in the arsenal of biochemists and drug developers. Its journey from a curious amino acid analogue to a sophisticated fluorescent probe underscores the ingenuity of chemical synthesis and the ever-expanding possibilities of protein engineering. The continued development of novel synthetic routes and advanced spectroscopic techniques will undoubtedly broaden the applications of this compound, enabling deeper insights into the complex machinery of life.

References

-

Smirnov, A. V., English, D. S., Rich, R. L., Lane, J., Teyton, L., Schwabacher, a. W., Luo, S., Thornburg, R. W., & Petrich, J. W. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(15), 2758–2769. [Link]

-

De Filippis, V., Vindigni, A., Altichieri, L., & Fontana, A. (2000). Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Journal of Peptide Research, 55(4), 307–317. [Link]

-

Rich, R. L., Negrerie, M., Li, J., Naber, N., Cooke, R., & Petrich, J. W. (1995). Using this compound to Probe Small Molecule-Protein Interactions on the Picosecond Time Scale: The Complex of Avidin and Biotinylated this compound. Journal of the American Chemical Society, 117(2), 733–739. [Link]

-

Budisa, N., Pal, P. P., Alefelder, S., Birle, P. S., & Rubini, M. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Proceedings of the National Academy of Sciences, 105(42), 16127–16132. [Link]

-

Wong, C. Y., & Eftink, M. R. (1997). Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability. Protein Science, 6(4), 786–794. [Link]

-

Soumillion, P., Jespers, L., Vervoort, J., & Fastrez, J. (1995). Biosynthetic incorporation of this compound into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability. Protein Engineering, Design and Selection, 8(5), 451–456. [Link]

-

Huber, T., Torbeev, V. Y., & Otting, G. (2023). Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. ACS Sensors, 8(11), 4402-4406. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Rich, R. L., Schwabacher, A. W., & Petrich, J. W. (1995). Using this compound to Probe Small Molecule-Protein Interactions on the Picosecond Time Scale. Journal of the American Chemical Society, 117(2), 733–739. [Link]

-

Takeda, R., Moriwaki, H., Miyagawa, K., Abe, H., & Konno, H. (2020). Asymmetric synthesis of 7‐aza‐tryptophan. ChemistrySelect, 5(38), 11849-11852. [Link]

-

Chen, Y., Rich, R. L., & Petrich, J. W. (1993). Fluorescent Species of 7-Azaindole and this compound in Water. The Journal of Physical Chemistry, 97(9), 1770–1774. [Link]

-

Huber, T., Torbeev, V. Y., & Otting, G. (2023). Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling. ACS Sensors, 8(11), 4402–4406. [Link]

-

Zou, Y., Takeda, R., Han, J., Konno, H., Moriwaki, H., Abe, H., Izawa, K., & Soloshonok, V. A. (2021). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. Asian Journal of Organic Chemistry, 10(12), 3326-3329. [Link]

-

Zou, Y., Takeda, R., Han, J., Konno, H., Moriwaki, H., Abe, H., Izawa, K., & Soloshonok, V. A. (2021). Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]

-

Soloshonok, V. A., Han, J., & Abe, H. (2021). Tailor‐Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza‐Tryptophan Derivatives. Chemistry – A European Journal, 27(68), 16999-17011. [Link]

-

Robson, E., & G. R. Allen, J. (1961). 7-Azaindole. I. Synthesis and Conversion to this compound and Other Derivatives. Journal of the American Chemical Society, 83(21), 4415–4419. [Link]

-

ResearchGate. (n.d.). Enzymatic synthesis of 7-aza-tryptophan (8). Retrieved from [Link]

-

Rich, R. L., Smirnov, A. V., Schwabacher, A. W., & Petrich, J. W. (1995). Synthesis and Photophysics of the Optical Probe N1-Methyl-7-azatryptophan. Journal of the American Chemical Society, 117(48), 11849–11853. [Link]

-

Soumillion, P., Jespers, L., Vervoort, J., & Fastrez, J. (1995). Biosynthetic incorporation of this compound into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability. Protein Engineering, Design and Selection, 8(5), 451–456. [Link]

-

Semantic Scholar. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. addi.ehu.es [addi.ehu.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [dr.lib.iastate.edu]

- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

single exponential fluorescence decay of 7-Azatryptophan

An In-Depth Technical Guide to the Single Exponential Fluorescence Decay of 7-Azatryptophan: Principles and Applications

Foreword: From Complexity to Clarity

For decades, the intrinsic fluorescence of tryptophan (Trp) has served as a workhorse for probing protein structure and dynamics. However, its utility is often hampered by complex, multi-exponential fluorescence decay kinetics that are challenging to interpret definitively.[1][2] This complexity arises from multiple conformational states and competing non-radiative decay pathways. The non-canonical amino acid this compound (7AW) emerges as a superior alternative, offering a uniquely "well-behaved" photophysical signature: a single exponential fluorescence decay in aqueous environments.[2][3]

This guide, written from the perspective of a senior application scientist, provides a comprehensive exploration of the principles, experimental methodologies, and applications of 7AW's single exponential decay. We will move beyond simple protocols to explain the causal mechanisms behind its unique properties and demonstrate how to leverage them for robust, high-fidelity biophysical measurements.

Part 1: The Photophysical Foundation of this compound's Unique Fluorescence

The Origin of this compound's Simplified Decay Profile

The fundamental difference between Tryptophan and this compound lies in the substitution of a carbon atom with a nitrogen atom at the 7-position of the indole ring.[3] This seemingly minor chemical modification has profound consequences for the molecule's excited-state energetics.

In natural Tryptophan, the fluorescence decay is notoriously complex, often requiring two or three exponential components for an adequate fit.[4] This is largely attributed to efficient non-radiative decay pathways, including a photoinduced charge transfer from the excited indole ring to the amino acid side chain. The rates of these processes are highly sensitive to the local conformation (rotamers) of the side chain, leading to multiple decay populations.[2]

In contrast, the nitrogen substitution in 7AW lowers the energy of its fluorescent excited state by approximately 9.8 kcal/mol compared to Tryptophan in water.[2][5] This energetic stabilization renders the charge-transfer quenching pathway, which is a primary source of complexity in Tryptophan, energetically unfavorable.[2][5] As a result, in aqueous solutions over a wide pH range (pH 4-10), 7AW predominantly returns to the ground state via a single, well-defined pathway, giving rise to its characteristic single exponential fluorescence decay.[2]

Caption: Simplified decay pathways of Tryptophan vs. This compound.

Critical Advantages for Biophysical Studies

The unique properties of 7AW provide several distinct advantages over Trp:

-

Spectral Separation: The absorption and emission spectra of 7AW are red-shifted by approximately 10 nm and 46 nm, respectively, compared to Trp.[1][3] This allows for the selective excitation of 7AW in proteins that also contain Trp residues, enabling site-specific analysis without confounding signals.

-

Simplified Analysis: The single exponential decay simplifies data analysis immensely. It allows for unambiguous determination of a single fluorescence lifetime (τ), which can be directly correlated with the probe's local environment.

-

Environmental Sensitivity: Like Trp, 7AW's fluorescence is highly sensitive to its environment. Its quantum yield and lifetime are strongly influenced by solvent polarity, with fluorescence being significantly quenched in aqueous solutions.[1][6] This quenching is a key feature, as a change from an aqueous (quenched) to a non-polar (unquenched) environment, such as upon protein folding or ligand binding, results in a dramatic and easily measurable change in fluorescence lifetime and intensity.[7][8]

Part 2: A Self-Validating Protocol for Time-Resolved Fluorescence Measurement

The gold standard for measuring fluorescence lifetimes in the nanosecond and sub-nanosecond range is Time-Correlated Single Photon Counting (TCSPC).[9][10] The protocol described here is designed as a self-validating system, incorporating critical checks to ensure data integrity.

Core Principles of Time-Correlated Single Photon Counting (TCSPC)

TCSPC does not measure the full decay curve from a single excitation event. Instead, it measures the arrival time of the first fluorescence photon detected after each of a vast number of excitation pulses. By repeating this process millions of times, a probability histogram of photon arrival times is constructed, which precisely reconstructs the fluorescence decay profile of the sample.[9][11]

Caption: Self-validating TCSPC workflow for fluorescence lifetime measurement.

Instrumentation and Setup

-

Excitation Source: A pulsed diode laser or LED with a high repetition rate (e.g., 10-40 MHz) is ideal.[9][11] For selective excitation of 7AW, a wavelength between 310-320 nm is recommended.[1]

-

Sample Chamber: A temperature-controlled cuvette holder is essential for reproducibility, as fluorescence is sensitive to temperature.[8]

-

Detection: A high-speed, sensitive detector like a photomultiplier tube (PMT) or a hybrid photodetector is required. An emission monochromator or long-pass filter should be placed before the detector to select for fluorescence and reject scattered excitation light.

-

TCSPC Electronics: A Time-to-Amplitude Converter (TAC) and a Multi-Channel Analyzer (MCA) or their digital equivalents (Time-to-Digital Converter, TDC) are the core components that measure and histogram the photon arrival times.[9]

Step-by-Step Experimental Workflow

-

Instrument Response Function (IRF) Measurement (System Validation I):

-

Causality: The measured fluorescence decay is a convolution of the true molecular decay and the temporal response of the instrument itself (the IRF).[12] Accurately measuring the IRF is non-negotiable for analyzing lifetimes that are on a similar timescale to the instrument's response.

-

Protocol:

-

Prepare a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in water) in the same buffer as your sample.

-

Place the scatterer in the sample holder.

-

Set the emission monochromator to the excitation wavelength (e.g., 315 nm).

-

Reduce the excitation power significantly to avoid detector saturation.

-

Acquire the IRF until at least 10,000 counts are in the peak channel. This profile represents the time-smeared pulse of your excitation source as seen by your detector.[11]

-

-

-

Reference Standard Measurement (System Validation II):

-

Causality: Before measuring an unknown, it is critical to validate the entire system (instrumentation and analysis software) using a well-characterized standard. This ensures that your setup can accurately reproduce a known single exponential lifetime.

-

Protocol:

-

Prepare a solution of a known single exponential standard, such as 9-aminoacridine in water (τ ≈ 16.2 ns).[13]

-

Acquire the fluorescence decay of the standard under the same conditions planned for your sample.

-

Analyze the data (see Part 3). The recovered lifetime should be within ~5% of the accepted literature value. If not, troubleshoot the system before proceeding.

-

-

-

This compound Sample Measurement:

-

Protocol:

-

Prepare the 7AW solution in the desired buffer (e.g., 20 mM MES, pH 6.5). The concentration should be low enough to keep the absorbance below 0.1 AU at the excitation wavelength to prevent inner-filter effects.

-

Replace the standard with the 7AW sample.

-

Set the emission wavelength to the peak of 7AW fluorescence (typically ~390-400 nm in water).[1]

-

Adjust the collection time window. For 7AW in water (τ ≈ 0.78 ns), a 25-50 ns window is appropriate, ensuring the decay returns fully to baseline.[3][11]

-

Acquire the decay data until at least 10,000 counts are collected in the peak channel to ensure sufficient statistics for fitting.

-

-

Part 3: Rigorous Data Analysis and Interpretation

Deconvolution and Iterative Reconvolution

The raw data collected is not the true fluorescence decay. To extract the true lifetime (τ), the influence of the IRF must be removed through a process called deconvolution. The most common and robust method is iterative reconvolution.[13] In this process, a theoretical decay model (in this case, a single exponential) is "convoluted" with the measured IRF. A computer algorithm then iteratively adjusts the lifetime parameter (τ) until the resulting convoluted curve provides the best possible fit to the experimental data.

Goodness-of-Fit: A Self-Validating System

A successful fit is not subjective. It is judged by two key statistical parameters:

-

Reduced Chi-Squared (χ²): This value quantifies the weighted deviation between the fitted curve and the actual data points. For a good fit with photon counting data, the χ² value should be close to 1.0.[14]

-

Weighted Residuals: This is a plot of the difference between the data and the fit at each point, weighted by the expected statistical noise. For a good fit, the residuals should be randomly and symmetrically distributed around zero. Any systematic trends in the residuals indicate that the chosen model (e.g., a single exponential) is incorrect for the data.

Interpreting the Lifetime Data

The extracted lifetime, τ, is a direct measure of the average time 7AW remains in the excited state. A shorter lifetime indicates the presence of more efficient quenching pathways (e.g., exposure to aqueous solvent), while a longer lifetime indicates a more protected, non-polar environment.

| Environment | Typical 7AW Fluorescence Lifetime (τ) | Interpretation |

| Aqueous Buffer (pH 7) | ~0.78 ns[3] | Highly quenched, solvent-exposed |

| Acetonitrile | ~2.78 ns[2] | Reduced quenching, non-protic environment |

| Buried in a Protein Core | Can increase significantly (e.g., >2 ns) | Shielded from solvent, non-polar environment |

| Bound to a Ligand | Change in τ (increase or decrease) | Reports on conformational changes in the binding pocket |

Part 4: Applications in Research and Drug Development

The robust and interpretable nature of 7AW's single exponential decay makes it a powerful tool for answering complex biological questions.

-

Probing Protein Folding and Stability: By incorporating 7AW at a specific site, researchers can monitor the local environment during folding. A transition from a short lifetime (unfolded, solvent-exposed) to a long lifetime (folded, buried) provides a direct readout of the folding process at that site.[1][7]

-

Characterizing Protein-Protein and Protein-Ligand Interactions: A change in the 7AW lifetime upon the addition of a binding partner provides direct evidence of an interaction and can report on the nature of the binding interface.[1][15][16] This is invaluable for mechanism-of-action studies and for quantifying binding affinities.

-

High-Throughput Screening (HTS): The simplicity of the single-exponential readout makes it amenable to HTS formats. Assays can be designed where ligand binding induces a change in fluorescence lifetime, providing a robust method for screening compound libraries that is less susceptible to the artifacts (e.g., compound autofluorescence, light scattering) that plague simple intensity-based assays.

Conclusion

This compound is more than just another fluorescent probe; it is a precision tool that transforms the often-ambiguous art of fluorescence spectroscopy into a quantitative science. Its hallmark single exponential decay in aqueous solution provides a clear, interpretable signal that is directly linked to its molecular environment. By following rigorous, self-validating experimental and analytical protocols, researchers in basic science and drug development can leverage the unique properties of this compound to gain high-fidelity insights into the intricate workings of biological systems.

References

-

MDPI. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. Available from: [Link]

-

De Filippis, V., et al. (2004). Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Science. Available from: [Link]

-

Chen, Y., Gai, F., & Petrich, J. W. (1994). Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water. Iowa State University Digital Repository. Available from: [Link]

-

Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]

-

Budisa, N., et al. (2024). Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. ACS Publications. Available from: [Link]

-

Iowa State University Digital Repository. (1994). Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water. Available from: [Link]

-

BMG LABTECH. (2022). Tryptophan Fluorescence: nature's probe. Available from: [Link]

-

Lepthien, S., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PNAS. Available from: [Link]

-

ACS Publications. (1998). Nonexponential Fluorescence Decay of 7‐Azatryptophan Induced in a Peptide Environment. Photochemistry and Photobiology. Available from: [Link]

-

HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available from: [Link]

-

Edinburgh Instruments. (2023). Determining Fluorescence Lifetimes with Edinburgh Instruments. Available from: [Link]

-

Rich, R. L., et al. (1995). Using this compound To Probe Small Molecule-Protein Interactions on the Picosecond Time Scale: The Complex of Avidin and Biotinylated this compound. ACS Publications. Available from: [Link]

-

Andre, J. C., et al. (1979). Measurement and analysis of fluorescence decay curves. Review of Scientific Instruments. Available from: [Link]

-

Lund University Publications. (2012). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Available from: [Link]

-

ResearchGate. (2018). The fluorescence titration plot of (2,7-aza)Trp-Baa (red), (7-aza)Trp-Baa (blue) and Baa (black) upon addition of CaM. Available from: [Link]

-

FluorTools.com. (n.d.). Fit fluorescence intensity decays. Available from: [Link]

-

Jo, A., et al. (2018). Calibration approaches for fluorescence lifetime applications using time-domain measurements. PMC - NIH. Available from: [Link]

-

Wong, C. Y., & Eftink, M. R. (1997). Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and this compound on structure and stability. PMC - NIH. Available from: [Link]

Sources

- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [dr.lib.iastate.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. DSpace [dr.lib.iastate.edu]

- 6. pnas.org [pnas.org]

- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 8. bmglabtech.com [bmglabtech.com]

- 9. horiba.com [horiba.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. edinst.com [edinst.com]

- 14. The fluorescence laboratory. - Fit fluorescence intensity decays [fluortools.com]

- 15. DSpace [dr.lib.iastate.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Sensitivity of 7-Azatryptophan Fluorescence

Introduction: Beyond Tryptophan's Shadow

For decades, the intrinsic fluorescence of tryptophan (Trp) has been a cornerstone for researchers studying protein structure and dynamics. However, its complex photophysics, often characterized by non-exponential fluorescence decay, can complicate data interpretation[1][2][3][4][5]. This complexity arises from multiple factors, including different rotameric conformations of the indole side chain and its susceptibility to various quenching mechanisms. Furthermore, in proteins with multiple Trp residues, deciphering the signal from a specific site of interest becomes a significant challenge[1].

Enter 7-azatryptophan (7-azaTrp), a non-canonical, isosteric analog of tryptophan that offers a compelling alternative for fluorescence-based investigations[6][7]. By replacing the carbon atom at the 7th position of the indole ring with a nitrogen atom, 7-azaTrp exhibits distinct and advantageous photophysical properties. Notably, its absorption and emission spectra are red-shifted compared to tryptophan, allowing for selective excitation and detection even in the presence of native tryptophan residues[1][8][9][10]. Crucially, in aqueous environments, 7-azaTrp often displays a single-exponential fluorescence decay, simplifying lifetime analysis and providing a clearer window into molecular dynamics[2][3][4][5][6][8][9].

This technical guide provides a comprehensive exploration of the environmental sensitivity of 7-azaTrp fluorescence. We will delve into the photophysical principles that govern its response to solvent polarity, hydrogen bonding, and local protein environments. Furthermore, we will present practical, field-proven methodologies for leveraging these properties to probe protein structure, folding, and interactions, empowering researchers, scientists, and drug development professionals to harness the full potential of this powerful fluorescent probe.

The Photophysical Heart of this compound: A Tale of Two States

The remarkable environmental sensitivity of 7-azaTrp's fluorescence is rooted in the photophysics of its chromophore, 7-azaindole (7AI). The introduction of the nitrogen atom at the 7-position creates a molecule with a unique electronic structure that is highly responsive to its surroundings.

Solvent Polarity: A Red Shift Story

One of the most striking features of 7-azaTrp fluorescence is its pronounced solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) with increasing solvent polarity. This phenomenon is a direct consequence of the change in the dipole moment of the 7-azaindole ring upon excitation. The excited state is more polar than the ground state, and thus, it is stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission.

The fluorescence emission of 7-azaindole, the chromophore of 7-azaTrp, shifts dramatically from approximately 325 nm in a nonpolar solvent like cyclohexane to 400 nm in water[1]. This large spectral shift provides a sensitive ruler for probing the polarity of the local environment, for instance, the interior of a protein's binding pocket versus its solvent-exposed surface.

| Solvent | Emission Maximum (λmax) of 7-Azaindole | Fluorescence Quantum Yield of this compound |

| Cyclohexane | ~325 nm | - |

| Diethyl Ether | ~345 nm | - |

| Acetonitrile | ~362 nm | 0.25 |

| n-Propanol | ~367 nm (and a second band at ~520 nm) | - |

| Water | ~400 nm | 0.01 |

Table 1: Solvent-dependent fluorescence properties of 7-azaindole and this compound. Data compiled from multiple sources[1]. Note that the quantum yield of 7-azaTrp is significantly quenched in aqueous solutions.

The Intricacies of Hydrogen Bonding and Excited-State Proton Transfer (ESPT)

In protic solvents, such as water and alcohols, the photophysics of 7-azaTrp becomes even more fascinating due to the potential for excited-state proton transfer (ESPT)[8][11][12][13]. The 7-azaindole moiety can form hydrogen bonds with solvent molecules at both the N1-H (pyrrole-like) and the N7 (pyridine-like) positions.

Upon photoexcitation, the acidity of the N1-H proton increases, while the basicity of the N7 nitrogen also increases. In certain solvent environments, this can lead to a rapid, sub-nanosecond transfer of a proton, often mediated by a solvent molecule, from the N1 to the N7 position, forming a transient tautomer. This tautomeric species has a distinct, significantly red-shifted emission (around 520-530 nm in some alcohols)[1][8].

However, in bulk water, this dual emission is not as prominent. Instead, the fluorescence is dominated by the "normal" emission, albeit significantly red-shifted and with a much lower quantum yield compared to aprotic solvents[1][8]. This is attributed to the fact that in water, the majority of 7-azaindole molecules are solvated in a configuration that is not conducive to efficient ESPT[8]. The water molecules that do participate in proton transfer can lead to rapid de-excitation pathways, contributing to the observed fluorescence quenching.

The sensitivity of ESPT to the local hydrogen-bonding network makes 7-azaTrp an exquisite probe for hydration at protein surfaces and in binding pockets[14].

Leveraging this compound in Protein Science: A Practical Guide

The unique photophysical properties of 7-azaTrp can be exploited in a variety of applications to gain insights into protein structure and function.

Probing Protein Structure and Dynamics

The sensitivity of 7-azaTrp's emission wavelength and quantum yield to the local environment allows for the characterization of the polarity and solvent accessibility of specific sites within a protein. For example, a 7-azaTrp residue buried in a hydrophobic protein core will exhibit a blue-shifted emission and a higher quantum yield compared to a residue on the solvent-exposed surface[15][16].

Experimental Protocol: Site-Specific Incorporation and Spectroscopic Analysis

-

Site-Directed Mutagenesis: Introduce a Trp codon (TGG) at the desired position in the gene of interest.

-

Protein Expression in a Trp-auxotrophic Host: Utilize an E. coli strain that cannot synthesize its own tryptophan.

-

Media Supplementation: Grow the bacteria in a minimal medium supplemented with 7-azaTrp and the other 19 canonical amino acids. This will lead to the site-specific incorporation of 7-azaTrp in place of tryptophan.

-

Protein Purification: Purify the 7-azaTrp-labeled protein using standard chromatographic techniques.

-

Steady-State Fluorescence Spectroscopy:

-

Excite the protein selectively at the red edge of 7-azaTrp's absorption spectrum (typically around 310-320 nm) to minimize excitation of any native tryptophan residues[1][17].

-

Record the fluorescence emission spectrum. The position of the emission maximum provides information about the local polarity.

-

Measure the fluorescence quantum yield to assess the degree of solvent quenching.

-

-

Time-Resolved Fluorescence Spectroscopy:

-

Measure the fluorescence lifetime of the incorporated 7-azaTrp. A single-exponential decay is often observed in aqueous solution, simplifying the analysis of rotational correlation times in fluorescence anisotropy experiments, which can provide insights into local and global protein dynamics[9][18].

-

Caption: Experimental workflow for studying protein structure using 7-azaTrp.

Monitoring Protein Folding and Conformational Changes

The dramatic change in the fluorescence properties of 7-azaTrp upon moving from a solvent-exposed (unfolded) to a buried (folded) environment makes it an excellent probe for monitoring protein folding. As the protein folds, the 7-azaTrp residue becomes shielded from the aqueous solvent, leading to a blue shift in its emission and an increase in its fluorescence intensity[1][16].

Investigating Protein-Protein and Protein-Ligand Interactions

The spectral separation between 7-azaTrp and native tryptophan allows for the study of intermolecular interactions with minimal interference. By selectively exciting the 7-azaTrp probe, changes in its fluorescence upon binding to a partner protein or a small molecule ligand can be monitored. A change in the emission spectrum can indicate an alteration in the local environment of the binding site, for example, due to the exclusion of water molecules upon complex formation[1][18][19].

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

Conclusion: A Bright Future for a Versatile Probe

This compound has firmly established itself as a powerful and versatile fluorescent probe in the toolkit of biochemists and drug developers. Its unique photophysical properties, particularly its sensitivity to the local environment and its well-behaved fluorescence decay, offer distinct advantages over native tryptophan. By understanding the principles of its solvatochromism and excited-state proton transfer, researchers can design elegant experiments to elucidate the intricacies of protein structure, dynamics, folding, and molecular recognition. As our ability to genetically encode non-canonical amino acids continues to advance, the applications of 7-azaTrp are poised to expand, shedding new light on the complex molecular machinery of life.

References

- 1. Incorporation of the fluorescent amino acid this compound into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [dr.lib.iastate.edu]

- 4. DSpace [dr.lib.iastate.edu]

- 5. Single-Exponential Fluorescence Decay of the Nonnatural Amino Acid this compound and the Nonexponential Fluorescence Decay of Tryptophan in Water | Semantic Scholar [semanticscholar.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [dr.lib.iastate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Excited-state proton transfer relieves antiaromaticity in molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 17. Phosphorescence emission of this compound and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DSpace [dr.lib.iastate.edu]

- 19. pubs.acs.org [pubs.acs.org]

Unveiling the Photophysical Versatility of 7-Azatryptophan: A Technical Guide to its Quantum Yield in Diverse Solvent Environments

Introduction: 7-Azatryptophan as a Superior Fluorescent Probe

In the landscape of molecular probes for biological systems, the intrinsic fluorescence of tryptophan has long been a cornerstone for studying protein structure, dynamics, and interactions. However, its complex photophysics, often characterized by non-exponential fluorescence decay, can complicate data interpretation. This compound (7-ATrp), a structural analog of tryptophan, has emerged as a powerful alternative, offering distinct advantages for researchers in drug development and molecular biology. The substitution of a carbon atom with nitrogen at the 7th position of the indole ring endows 7-ATrp with unique photophysical properties, including a significant red-shift in its absorption and emission spectra and, most notably, a single-exponential fluorescence decay in aqueous environments.[1][2]

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter that dictates the sensitivity of a fluorescent probe. For 7-ATrp, this property is exquisitely sensitive to the surrounding solvent environment.[1] This guide provides an in-depth exploration of the quantum yield of this compound in different solvents, offering a detailed experimental protocol for its determination and a discussion of the underlying photophysical mechanisms that govern its fluorescence behavior. This information is crucial for the rational design of experiments and the accurate interpretation of fluorescence-based assays utilizing this versatile probe.

Solvent-Dependent Quantum Yield of this compound: A Quantitative Overview

The fluorescence quantum yield of 7-ATrp exhibits a strong dependence on the polarity and hydrogen-bonding capacity of the solvent. In general, a trend of decreasing quantum yield is observed with increasing solvent polarity, particularly in protic solvents. This is attributed to the increased efficiency of non-radiative decay pathways in these environments. The available quantitative data for 7-ATrp and its derivatives are summarized in the table below.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| This compound | Aqueous Solution (pH 7) | 0.01 | [3] |

| This compound | Acetonitrile | 0.25 | [3] |

| N1-Methyl-7-azatryptophan | Water | 0.53 | [4] |

| 7-Azaindole | Cyclohexane to Water | 10-fold decrease | [3] |

| 1-Methyl-7-azaindole | Water (20 °C) | 0.55 | [1] |

Key Insights from the Data:

-

The stark contrast in the quantum yield of 7-ATrp between water (a polar protic solvent) and acetonitrile (a polar aprotic solvent) highlights the profound influence of the solvent environment.

-

The significantly higher quantum yield of N1-methyl-7-azatryptophan in water compared to 7-ATrp underscores the critical role of the N1-proton of the azaindole ring in mediating non-radiative decay processes.[1][4] Methylation of this position effectively blocks these quenching pathways, leading to enhanced fluorescence.

Factors Influencing the Quantum Yield of this compound

The quantum yield of 7-ATrp is a result of the competition between radiative (fluorescence) and non-radiative decay from the excited state. The solvent plays a pivotal role in modulating the rates of these processes.

Figure 1: Key factors influencing the excited state decay pathways of this compound.

Solvent Polarity: Increasing solvent polarity stabilizes the charge-separated character of the excited state of the azaindole ring. This can bring the excited state energy closer to that of non-radiative states, thereby promoting internal conversion and reducing the quantum yield.

Protic vs. Aprotic Solvents: Protic solvents, with their ability to donate hydrogen bonds, can facilitate excited-state proton transfer (ESPT) from the N1-position of the azaindole ring. This process provides a highly efficient non-radiative decay channel, leading to significant fluorescence quenching.[1] In aprotic solvents, this specific pathway is less favorable, contributing to the higher quantum yields observed in solvents like acetonitrile.

Solvent Viscosity: Higher solvent viscosity can restrict molecular motions that contribute to non-radiative decay, potentially leading to an increase in the fluorescence quantum yield. However, the effects of viscosity are often intertwined with those of polarity and specific solvent interactions.

Experimental Protocol: Determination of the Relative Fluorescence Quantum Yield of this compound

The relative method is the most common and accessible approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

I. Materials and Instrumentation

-

This compound: High purity grade.

-

Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for excitation in the UV region.

-

Solvents: Spectroscopic grade solvents of interest (e.g., water, acetonitrile, methanol, ethanol, dioxane).

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with a corrected emission spectrum function.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

-

Volumetric Glassware: For accurate preparation of stock and working solutions.

II. Experimental Workflow

Figure 2: Step-by-step workflow for the relative quantum yield determination of this compound.

III. Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Accurately prepare a stock solution of this compound in the desired solvent.

-

Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

-

Preparation of Dilution Series:

-

From the stock solutions, prepare a series of dilutions of both the 7-ATrp and the standard in their respective solvents.

-

Crucial Point: The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the excitation wavelength (λex) that will be used for the fluorescence measurements.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the corrected fluorescence emission spectra for all solutions.

-

Ensure that the excitation and emission slit widths are kept constant for all measurements.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under each corrected fluorescence emission spectrum to obtain the integrated fluorescence intensity.

-

For both the 7-ATrp and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).

-

Calculate the quantum yield of the 7-ATrp sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the known quantum yield of the standard.

-

Grad_sample is the gradient of the plot for 7-ATrp.

-

Grad_std is the gradient of the plot for the standard.

-

n_sample is the refractive index of the solvent used for the 7-ATrp solutions.

-

n_std is the refractive index of the solvent used for the standard solutions.

-

-

Conclusion: Harnessing the Environmental Sensitivity of this compound

The pronounced sensitivity of the fluorescence quantum yield of this compound to its local environment makes it an invaluable tool for probing molecular interactions and conformational changes in biological systems. By understanding the factors that govern its photophysical behavior and by employing rigorous experimental methodologies for the determination of its quantum yield, researchers can fully exploit the potential of this superior fluorescent probe. This guide provides a foundational framework for the accurate characterization and effective utilization of this compound in a wide range of applications, from fundamental biophysical studies to high-throughput drug screening.

References

7-Azatryptophan as a Red-Shifted Fluorescent Probe: A Technical Guide for Researchers

This guide provides an in-depth technical overview of 7-Azatryptophan (7-ATrp), a fluorescent analog of tryptophan, for researchers, scientists, and drug development professionals. We will explore the core principles behind its unique red-shifted spectroscopic properties and provide practical insights into its application as a powerful tool for investigating protein structure, dynamics, and interactions.

Introduction: Overcoming the Limitations of Intrinsic Tryptophan Fluorescence

Tryptophan is a widely utilized intrinsic fluorescent probe in protein science; however, its utility can be hampered by complex photophysics, including non-exponential fluorescence decay, and the presence of multiple tryptophan residues within a single protein, which complicates data interpretation[1][2]. This compound emerges as a superior alternative, offering distinct spectroscopic advantages that enable more precise and targeted investigations. The substitution of the carbon atom at the 7th position of the indole ring with a nitrogen atom endows 7-ATrp with unique photophysical characteristics, most notably a significant red-shift in both its absorption and emission spectra compared to native tryptophan[1][3][4]. This allows for selective excitation and detection, minimizing background interference from other aromatic residues[3][5].

The Photophysical Basis of the Red-Shifted Spectra

The defining characteristic of 7-ATrp is the bathochromic (red) shift in its absorption and emission spectra. The absorption maximum of 7-ATrp is shifted by approximately 10 nm, while the fluorescence emission is more dramatically shifted by about 40-70 nm relative to tryptophan[1][3]. This phenomenon is rooted in the altered electronic structure of the 7-azaindole chromophore.

The nitrogen atom at the 7-position alters the electron density of the indole ring system. This leads to a lowering of the energy of the first excited singlet state (S1) relative to the ground state (S0), resulting in absorption of lower energy (longer wavelength) light. Upon excitation, the excited state dipole moment of 7-azaindole is significantly different from its ground state, making it highly sensitive to the polarity of its environment[1][6]. This sensitivity, known as solvatochromism, is a key feature that can be exploited to probe changes in the local environment of the 7-ATrp residue within a protein[4][7].

In aqueous environments, the fluorescence of 7-ATrp is often quenched, but when incorporated into the more hydrophobic interior of a protein, its quantum yield can increase significantly[5][8]. Furthermore, unlike tryptophan, 7-ATrp exhibits a single exponential fluorescence decay in water, simplifying the analysis of fluorescence lifetime data[4][9][10][11][12].

Below is a diagram illustrating the fundamental principle of the red-shifted absorption and emission of 7-ATrp compared to tryptophan.

Caption: Jablonski diagram comparing the electronic transitions of Tryptophan and this compound.

Spectroscopic Properties of this compound

The distinct spectroscopic properties of 7-ATrp make it a versatile fluorescent probe. The following table summarizes key quantitative data for 7-ATrp in comparison to tryptophan.

| Property | Tryptophan | This compound | Reference(s) |

| Absorption Maximum (λabs) | ~280 nm | ~287-290 nm | [3] |

| Emission Maximum (λem) | ~350 nm | ~390-420 nm (solvent dependent) | [1][3] |

| Stokes Shift | ~70 nm | ~100-130 nm | [3][4] |

| Fluorescence Decay in Water | Non-exponential | Single exponential (~780 ps at pH 7) | [4][9][11] |

| Quantum Yield in Water | ~0.14 | ~0.01-0.02 (highly solvent dependent) | [5] |

Incorporation of this compound into Proteins